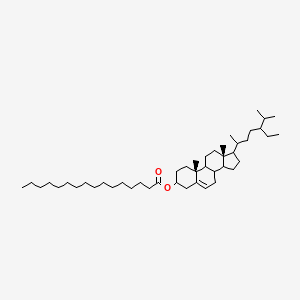
Sitosterol palmitate;beta-Sitosterol hexadecanoate; beta-Sitosteryl palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sitosterol palmitate, also known as beta-Sitosterol hexadecanoate or beta-Sitosteryl palmitate, is a naturally occurring ester of beta-sitosterol and palmitic acid. Beta-sitosterol is a phytosterol commonly found in plant cell membranes, while palmitic acid is a saturated fatty acid. This compound is known for its potential health benefits and applications in various fields, including medicine, nutrition, and cosmetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sitosterol palmitate can be synthesized through the esterification of beta-sitosterol with palmitic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 60-80°C for several hours to ensure complete esterification. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of sitosterol palmitate may involve the use of enzymatic catalysis to achieve higher yields and selectivity. Lipases are commonly used as biocatalysts for the esterification process. The reaction is carried out in a solvent-free system or in the presence of organic solvents like hexane or toluene. The use of biocatalysts offers advantages such as milder reaction conditions and reduced environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Sitosterol palmitate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert sitosterol palmitate to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products:
Oxidation: Hydroperoxides, ketones, and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: New esters or amides.
Aplicaciones Científicas De Investigación
Sitosterol palmitate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in cell membrane stability and function.
Medicine: Explored for its potential anti-inflammatory, antioxidant, and cholesterol-lowering effects.
Industry: Utilized in the formulation of cosmetics, dietary supplements, and functional foods.
Mecanismo De Acción
The mechanism of action of sitosterol palmitate involves its interaction with cell membranes and enzymes. Beta-sitosterol, a component of sitosterol palmitate, competes with cholesterol for absorption in the intestines, thereby reducing cholesterol levels in the blood. Additionally, sitosterol palmitate exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Sitosterol palmitate is compared with other similar compounds, such as:
Campesterol palmitate: Another phytosterol ester with similar cholesterol-lowering effects.
Stigmasterol palmitate: Known for its anti-inflammatory and antioxidant properties.
Cholesteryl palmitate: An ester of cholesterol and palmitic acid, commonly found in animal tissues.
Uniqueness: Sitosterol palmitate stands out due to its plant origin and its dual benefits of cholesterol-lowering and anti-inflammatory effects. Its natural occurrence in plants makes it a valuable compound for dietary and therapeutic applications.
Propiedades
Fórmula molecular |
C45H80O2 |
|---|---|
Peso molecular |
653.1 g/mol |
Nombre IUPAC |
[(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate |
InChI |
InChI=1S/C45H80O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-43(46)47-38-29-31-44(6)37(33-38)25-26-39-41-28-27-40(45(41,7)32-30-42(39)44)35(5)23-24-36(9-2)34(3)4/h25,34-36,38-42H,8-24,26-33H2,1-7H3/t35?,36?,38?,39?,40?,41?,42?,44-,45+/m0/s1 |
Clave InChI |
IWTJDVBNIUPPPB-DFSCTLJVSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


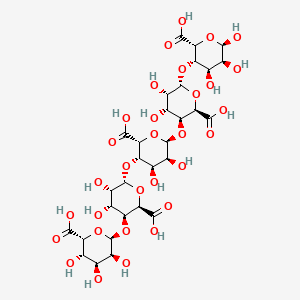


![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione](/img/structure/B12425957.png)

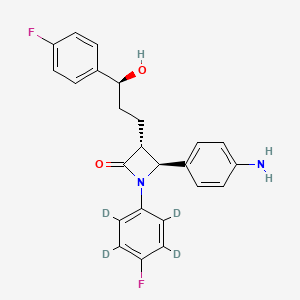
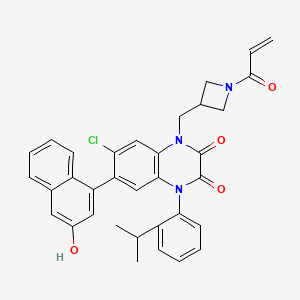
![(5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid](/img/structure/B12425972.png)
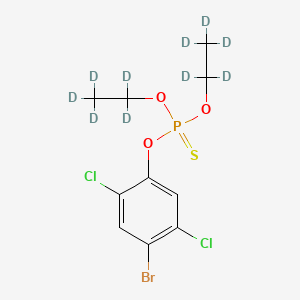
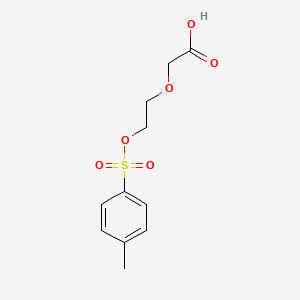



![[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid](/img/structure/B12426007.png)
